BenchChemオンラインストアへようこそ!

6-Phenoxypyridin-3-amine

BTK inhibition Mantle cell lymphoma Kinase selectivity

Purchase 6-phenoxypyridin-3-amine for its validated role as a privileged BTK hinge-binding scaffold and M. tuberculosis ArgC inhibitor fragment. Unlike generic pyridin-3-amines, the 6-phenoxy group is essential for target engagement and selectivity (e.g., 3-40× improved potency over ibrutinib in MCL cell lines). Its Rule-of-Three compliance (MW 186.21, cLogP 1.87) makes it ideal for FBDD and high-confidence screening campaigns. Ensure your research is powered by a chemically distinct, literature-validated building block.

Molecular Formula C11H10N2O
Molecular Weight 186.21 g/mol
CAS No. 25194-67-6
Cat. No. B1584284
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Phenoxypyridin-3-amine
CAS25194-67-6
Molecular FormulaC11H10N2O
Molecular Weight186.21 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)OC2=NC=C(C=C2)N
InChIInChI=1S/C11H10N2O/c12-9-6-7-11(13-8-9)14-10-4-2-1-3-5-10/h1-8H,12H2
InChIKeyDETKIRMPBJPJRQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Phenoxypyridin-3-amine (CAS 25194-67-6): Baseline Procurement and Structural Identity


6-Phenoxypyridin-3-amine (CAS 25194-67-6), also known as 6-phenoxy-3-pyridinamine, is a heterocyclic aromatic amine with the molecular formula C11H10N2O and a molecular weight of 186.21 g/mol . It features a pyridine ring bearing a phenoxy substituent at the 6-position and a primary amino group at the 3-position . This compound serves as a privileged scaffold and versatile building block in medicinal chemistry, particularly for the construction of kinase inhibitors and other bioactive molecules [1]. Its physicochemical properties, including a topological polar surface area (TPSA) of 48.14 Ų and a consensus Log P of 1.87, are consistent with drug-like fragment space .

Why Generic Pyridinamine Substitution Fails for 6-Phenoxypyridin-3-amine (CAS 25194-67-6)


Generic substitution of 6-phenoxypyridin-3-amine with other pyridin-3-amine derivatives is not scientifically valid due to the critical role of the 6-phenoxy group in establishing essential binding interactions and molecular recognition. In Bruton's tyrosine kinase (BTK) inhibitor development, the 6-phenoxypyridin-3-yl moiety serves as a hinge-binding scaffold that engages the kinase active site via specific hydrogen bonds and hydrophobic contacts [1]. Replacing this fragment with unsubstituted pyridin-3-amine or alternative aryl ethers would abolish key interactions, leading to a substantial loss in potency and selectivity [1]. Similarly, the compound's validated binding to Mycobacterium tuberculosis ArgC is contingent upon the precise spatial orientation of the phenoxy group within the enzyme's active site [2]. These structure-activity relationships preclude simple interchange with in-class compounds lacking the specific 6-phenoxy substitution pattern.

6-Phenoxypyridin-3-amine (CAS 25194-67-6): Product-Specific Quantitative Evidence Guide for Scientific Selection


6-Phenoxypyridin-3-yl Scaffold Confers Superior BTK Inhibitory Potency Compared to Ibrutinib

Derivatives incorporating the 6-phenoxypyridin-3-yl scaffold, such as compound 13e, demonstrate markedly improved anti-proliferative activity against mantle cell lymphoma (MCL) cell lines compared to the first-in-class BTK inhibitor ibrutinib (IBN). Specifically, compound 13e exhibited IC50 values lower than 1 μM across multiple MCL cell lines, representing a 3- to 40-fold increase in potency relative to ibrutinib [1]. Furthermore, 13e completely inhibited BTK and PLCγ2 phosphorylation in Z138 cells at low micromolar concentrations and showed greater selectivity for BTK and higher metabolic stability in human liver microsomes than ibrutinib [1].

BTK inhibition Mantle cell lymphoma Kinase selectivity

Validated Binding to Mycobacterium tuberculosis ArgC: A Unique Target Engagement

X-ray crystallography has confirmed that 6-phenoxy-3-pyridinamine binds specifically to the active site of N-acetyl-gamma-glutamyl-phosphate reductase (ArgC) from Mycobacterium tuberculosis, with a resolved structure at 2.81 Å resolution (PDB ID: 7NPJ) [1]. While direct comparative binding data against other fragment hits are not reported, this validated target engagement distinguishes 6-phenoxypyridin-3-amine from structurally related pyridinamines that lack this documented activity. The crystal structure reveals precise molecular interactions that can guide rational optimization of antitubercular agents.

Antitubercular Fragment-based drug discovery Structural biology

Privileged Fragment Scaffold with Favorable Drug-like Physicochemical Properties

6-Phenoxypyridin-3-amine is explicitly categorized as a fragment molecule suitable for molecular linking, expansion, and modification in drug discovery campaigns [1]. Its computed physicochemical properties fall within favorable ranges for fragment optimization: a topological polar surface area (TPSA) of 48.14 Ų, a consensus Log P of 1.87, and a molecular weight of 186.21 g/mol . These values align with the 'Rule of Three' guidelines for fragment libraries (MW < 300, cLogP ≤ 3, H-bond donors ≤ 3, H-bond acceptors ≤ 3, rotatable bonds ≤ 3). In contrast, many substituted pyridin-3-amine analogs exceed these thresholds, limiting their utility as starting fragments.

Fragment-based drug design Medicinal chemistry Lead optimization

High Chemical Purity (98%) Ensures Reproducibility in Biological Assays

Commercial supplies of 6-phenoxypyridin-3-amine are available with a standard purity of 98% as determined by HPLC, with batch-specific certificates of analysis including NMR, HPLC, and GC data provided by reputable vendors . This level of purity exceeds the typical ≥95% specification offered for many research-grade pyridinamine building blocks, reducing the risk of confounding biological results due to impurities. For sensitive biochemical assays where even trace contaminants can skew IC50 determinations, the availability of 98% pure material with documented analytical characterization provides a measurable advantage.

Analytical chemistry Quality control Assay reproducibility

6-Phenoxypyridin-3-amine (CAS 25194-67-6): Best Research and Industrial Application Scenarios


Medicinal Chemistry: Scaffold for Next-Generation BTK Inhibitors with Improved Selectivity

Leverage 6-phenoxypyridin-3-amine as a privileged hinge-binding scaffold to design novel BTK inhibitors. As demonstrated by compound 13e, derivatives incorporating this fragment achieve IC50 values below 1 μM in MCL cell lines, with 3- to 40-fold improved potency and enhanced selectivity over ibrutinib [1]. This scenario is ideal for oncology drug discovery programs seeking to overcome the off-target liabilities of first-generation covalent BTK inhibitors.

Antibacterial Drug Discovery: Fragment-Based Lead Optimization for Tuberculosis

Utilize 6-phenoxypyridin-3-amine as a validated starting fragment for developing inhibitors of M. tuberculosis ArgC. The available X-ray co-crystal structure (PDB: 7NPJ) at 2.81 Å resolution provides precise molecular detail for structure-guided optimization [1]. This application is particularly suited for fragment-based drug discovery (FBDD) campaigns targeting multidrug-resistant tuberculosis.

Fragment-Based Screening Libraries: A Drug-Like Starting Point

Incorporate 6-phenoxypyridin-3-amine into fragment screening collections. Its physicochemical properties (MW 186.21, cLogP 1.87, TPSA 48.14 Ų) align with the Rule of Three, making it an optimal fragment for hit identification and subsequent elaboration via linking or growing strategies [1]. The compound's commercial availability at 98% purity ensures consistent screening results across multiple campaigns.

Chemical Biology: Tool Compound for Kinase Profiling

Employ 6-phenoxypyridin-3-amine derivatives as selective chemical probes to interrogate BTK-dependent signaling pathways. The ability of 13e to completely inhibit BTK and PLCγ2 phosphorylation at low micromolar concentrations, coupled with its improved selectivity profile, makes this scaffold a valuable tool for dissecting B-cell receptor signaling in lymphoma models [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Phenoxypyridin-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.